Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester
Brand Name: Vulcanchem
CAS No.: 59748-34-4
VCID: VC18444687
InChI: InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-27(21-19-25)30-28(29)26-16-12-22(13-17-26)8-6-4-2/h10-21H,3-9H2,1-2H3
SMILES:
Molecular Formula: C28H32O2
Molecular Weight: 400.6 g/mol

Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester

CAS No.: 59748-34-4

Cat. No.: VC18444687

Molecular Formula: C28H32O2

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester - 59748-34-4

Specification

CAS No. 59748-34-4
Molecular Formula C28H32O2
Molecular Weight 400.6 g/mol
IUPAC Name [4-(4-pentylphenyl)phenyl] 4-butylbenzoate
Standard InChI InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-27(21-19-25)30-28(29)26-16-12-22(13-17-26)8-6-4-2/h10-21H,3-9H2,1-2H3
Standard InChI Key MYVSMQJGGRPENO-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central biphenyl core substituted with a 4-butylbenzoate group at one aromatic ring and a 4-pentylphenyl group at the other. The IUPAC name, [4-(4-pentylphenyl)phenyl] 4-butylbenzoate, reflects this arrangement . The extended alkyl chains (butyl and pentyl) contribute significantly to its hydrophobicity, while the ester linkage introduces polarity to an otherwise nonpolar framework.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.59748-34-4
Molecular FormulaC28H32O2\text{C}_{28}\text{H}_{32}\text{O}_{2}
Molecular Weight400.6 g/mol
IUPAC Name[4-(4-pentylphenyl)phenyl] 4-butylbenzoate
PubChem CID108827
DSSTox Substance IDDTXSID8069357

Spectral and Physical Characteristics

The compound’s infrared (IR) spectrum would likely show characteristic ester carbonyl (C=O\text{C=O}) stretching vibrations near 1720 cm1^{-1} and aromatic C-H\text{C-H} bending modes between 700–900 cm1^{-1}. Nuclear magnetic resonance (NMR) spectra would resolve distinct proton environments:

  • Aromatic protons: Downfield shifts (δ=7.28.0\delta = 7.2–8.0 ppm) due to electron-withdrawing ester groups.

  • Alkyl chains: Upfield methylene (δ=1.21.6\delta = 1.2–1.6 ppm) and terminal methyl (δ=0.80.9\delta = 0.8–0.9 ppm) signals .

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, analogous benzoic acid esters are typically synthesized via Friedel-Crafts acylation or esterification reactions. For example, biphenyl derivatives are often alkylated using tert-butyl groups in the presence of Lewis acids like AlCl3\text{AlCl}_3, as demonstrated in the synthesis of 4,4’-di-tert-butylbiphenyl . A plausible route for this compound could involve:

  • Friedel-Crafts alkylation of biphenyl with 1-bromopentane to install the pentyl group.

  • Esterification of 4-butylbenzoic acid with the hydroxylated biphenyl intermediate .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with the following conditions achieves effective separation:

  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid.

  • Column: C18 stationary phase (5 µm, 250 × 4.6 mm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

For mass spectrometry (MS) compatibility, phosphoric acid may be substituted with 0.1% formic acid to enhance ionization efficiency.

CompoundLogP\text{LogP}
4-Butylbenzoic acid methyl ester3.45
4-Pentylbiphenyl-4-yl benzoate6.89
This compound8.63

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in multi-step syntheses and purification challenges due to the compound’s hydrophobicity. Advances in flow chemistry or microwave-assisted synthesis could mitigate these issues .

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